Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine
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Overview
Description
Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropane derivative with a cyclopentadiene derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: Utilized in the development of novel materials and agrochemicals.
Mechanism of Action
The mechanism of action of Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: Another heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyrimidine: A six-membered ring with nitrogen atoms at positions 1 and 3.
Pyridazinone: A derivative of pyridazine with an oxygen atom at position 3.
Uniqueness
Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine is unique due to its bicyclic structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials .
Properties
CAS No. |
343983-40-4 |
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Molecular Formula |
C8H4N2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
8,10-diazatricyclo[4.4.0.02,4]deca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C8H4N2/c1-5-2-7(5)8-6(1)3-9-4-10-8/h1-4H |
InChI Key |
NXISSOPCSNDAQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C2C3=NC=NC=C31 |
Origin of Product |
United States |
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